N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-27-20-10-6-4-8-16(20)21(24)22-13-15-12-19(26-23-15)18-11-14-7-3-5-9-17(14)25-18/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STELMZUFRCUTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a benzofuran moiety, an isoxazole ring, and an ethylthio group attached to a benzamide core. The molecular formula is , with a molecular weight of approximately 306.39 g/mol.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions including:
- Formation of the isoxazole ring via cyclization reactions.
- Alkylation processes to introduce the benzofuran and ethylthio groups.
- Final coupling to form the amide bond.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various isoxazoles possess antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Activity Type | Target Organism | Inhibition Rate (%) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 70% |
| This compound | Antifungal | Candida albicans | 65% |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and generating reactive oxygen species (ROS). The mechanism appears to involve the modulation of gene expression related to cell cycle regulation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Generation : Similar compounds have been shown to generate free radicals, leading to oxidative stress in cancer cells, which can trigger apoptosis .
- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, which is crucial for cell survival .
- Gene Regulation : It modulates the expression levels of various genes involved in cell proliferation and survival pathways.
Case Studies
- In Vivo Studies : In a study involving zebrafish embryos, compounds similar to this compound were tested for toxicity and developmental effects. The results indicated low toxicity at certain concentrations, suggesting potential for therapeutic use .
- Cytotoxicity Assays : Various cytotoxicity assays have been conducted on different cancer cell lines (e.g., HT29 colon carcinoma), demonstrating significant antiproliferative effects at micromolar concentrations .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Certain benzamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential for treating infections caused by resistant strains .
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Studies on related compounds have demonstrated:
- Cytotoxicity against Cancer Cells : Some derivatives have been found to inhibit the growth of cancer cell lines, indicating their potential use in cancer therapy .
Case Studies and Research Findings
Several studies have explored the applications of compounds with similar structures:
Preparation Methods
Benzofuran Synthesis via Hauser–Kraus Annulation
The Hauser–Kraus annulation, as demonstrated in the synthesis of spiro-benzofuran systems, offers a route to benzofuran-2-carbaldehydes. Reacting o-hydroxyacetophenone derivatives with sulfonylphthalides under basic conditions yields functionalized benzofurans. For example:
$$
\text{Sulfonylphthalide} + o\text{-hydroxyacetophenone} \xrightarrow{\text{EtOH, KOH}} \text{Benzofuran-2-carbaldehyde}
$$
This method achieves regioselectivity at the 2-position, critical for subsequent isoxazole formation.
Isoxazole Ring Formation
Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or enol ethers. Using the benzofuran-2-carbaldehyde from Step 2.1:
Reductive Amination to Introduce the Methylamine Linker
Reduction of the aldehyde to a primary amine followed by reductive amination introduces the methylene bridge:
$$
\text{5-(Benzofuran-2-yl)isoxazole-3-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{Alcohol} \xrightarrow{\text{NH}4\text{OAc, NaBH}_3\text{CN}} \text{(5-(Benzofuran-2-yl)isoxazol-3-yl)methylamine}
$$
This step mirrors methods used in thiazole-amide couplings.
Synthesis of 2-(Ethylthio)Benzamide
Thioether Formation
2-(Ethylthio)benzoic acid is prepared via nucleophilic aromatic substitution:
$$
\text{2-Fluorobenzoic acid} + \text{NaSEt} \xrightarrow{\text{DMSO, 120°C}} \text{2-(Ethylthio)benzoic acid}
$$
Yields >75% are reported for analogous thioetherifications.
Activation to Benzoyl Chloride
The acid is activated using thionyl chloride:
$$
\text{2-(Ethylthio)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-(Ethylthio)benzoyl chloride}
$$
Amide Coupling
The final step involves reacting the isoxazole-methylamine with 2-(ethylthio)benzoyl chloride:
$$
\text{(5-(Benzofuran-2-yl)isoxazol-3-yl)methylamine} + \text{2-(Ethylthio)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}
$$
This method, analogous to patent CN-103342703-B, typically achieves yields of 60–85% after purification by column chromatography.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A modified HK annulation could integrate benzofuran and isoxazole formation in a single pot, reducing isolation steps. For example, using o-hydroxychalcones and nitrostyrylisoxazoles in a cascade cyclization.
Solid-Phase Synthesis
Immobilizing the benzofuran-isoxazole intermediate on resin enables iterative amide bond formation, as seen in peptide syntheses.
Analytical Characterization
Key spectroscopic data for intermediates and the target compound (hypothetical based on analogs):
| Compound | $$^1$$H NMR (δ, ppm) | IR (cm$$^{-1}$$) | LCMS (m/z) |
|---|---|---|---|
| Benzofuran-2-carbaldehyde | 7.85 (s, 1H), 10.2 (s, 1H) | 1680 (C=O) | 161.1 [M+H]⁺ |
| (5-(Benzofuran-2-yl)isoxazol-3-yl)methylamine | 4.45 (s, 2H), 6.95 (s, 1H) | 3350 (N-H) | 229.2 [M+H]⁺ |
| Target compound | 8.10 (d, 1H), 4.30 (q, 2H) | 1650 (C=O), 1250 (C-S) | 407.3 [M+H]⁺ |
Challenges and Optimization
- Regioselectivity in Isoxazole Formation : Competing 3- vs. 5-substitution requires careful control of dipolarophile electronics.
- Amide Bond Stability : Thioether groups may oxidize during coupling; inert atmospheres are recommended.
- Purification : Silica gel chromatography effectively isolates the target compound, though HPLC may be needed for enantiomeric purity.
Q & A
Q. What are the key synthetic routes for preparing N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide?
The compound is synthesized via multi-step organic reactions:
- Benzofuran formation : Cyclization of substituted phenols or ketones under acidic conditions.
- Isoxazole construction : 1,3-dipolar cycloaddition between nitrile oxides and alkynes (e.g., benzofuran-derived alkynes) .
- Thioether linkage : Coupling of 2-(ethylthio)benzamide with the isoxazole-methyl intermediate using nucleophilic substitution or Mitsunobu reactions .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Resolve 3D conformation and confirm regiochemistry of the isoxazole and benzofuran moieties (using SHELX programs for refinement) .
- Spectroscopy :
- NMR : Assign peaks for benzofuran protons (δ 6.5–7.8 ppm), isoxazole methylene (δ 4.5–5.5 ppm), and ethylthio group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for SCH2) .
- HRMS : Confirm molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its activity?
- Enzyme inhibition : Test against kinases, cytochrome P450 isoforms, or proteases via fluorometric/colorimetric assays.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation :
- Replace ethylthio with bulkier thioethers (e.g., isopropylthio) to enhance lipophilicity and membrane permeability .
- Modify benzofuran with electron-withdrawing groups (e.g., Cl, NO2) to alter electronic properties and target affinity .
- Bioisosteric replacement : Substitute isoxazole with thiazole or oxadiazole to assess impact on metabolic stability .
- Pharmacokinetic profiling : Measure logP, plasma protein binding, and microsomal stability to prioritize analogs .
Q. What computational methods aid in identifying molecular targets for this compound?
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger .
- MD simulations : Assess binding stability over 100+ ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Corrogate substituent effects with bioactivity data to predict optimized structures .
Q. How can conflicting bioactivity data from different assay systems be resolved?
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Solubility correction : Account for DMSO artifacts by testing in ≤0.1% DMSO or using co-solvents (e.g., cyclodextrins) .
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Optimize exothermic cycloaddition steps under controlled conditions .
- Catalyst screening : Transition from stoichiometric reagents (e.g., PPh3 in Mitsunobu) to catalytic systems (e.g., TEMPO/DIAD) .
- Crystallization engineering : Use polymorph screening (via solvents like EtOAc/hexane) to improve yield and purity .
Methodological Guidance for Data Interpretation
Q. How to analyze electron-withdrawing/donating effects on bioactivity?
- Hammett plots : Correlate substituent σ values (e.g., meta-Cl: σ = 0.37) with IC50/pIC50 data .
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets upon compound treatment .
- Click chemistry : Incorporate alkyne tags for pull-down assays and target identification .
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma .
- Tissue distribution studies : Radiolabel the compound (e.g., with ³H) to quantify bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
